molecular formula C18H18FN7O B2950412 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021223-20-0

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2950412
CAS No.: 1021223-20-0
M. Wt: 367.388
InChI Key: OCYIKEHZELWGFX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that features a fluorophenyl group, a pyridazinyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the fluorophenyl group and finally reacted with an isocyanate to form the urea linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring the availability of high-purity starting materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyridazinyl and urea moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(2-(pyridin-2-ylamino)ethyl)urea: Lacks the pyridazinyl group, which may affect its binding properties and biological activity.

    1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)propyl)urea: Similar structure but with a different alkyl chain length, which can influence its pharmacokinetics and dynamics.

Uniqueness

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-13-5-1-2-6-14(13)23-18(27)22-12-11-21-16-8-9-17(26-25-16)24-15-7-3-4-10-20-15/h1-10H,11-12H2,(H,21,25)(H,20,24,26)(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYIKEHZELWGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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